molecular formula C18H16N2O2 B15063587 3-Acetyl-1-ethyl-7-(pyridin-4-yl)quinolin-4(1H)-one CAS No. 61094-58-4

3-Acetyl-1-ethyl-7-(pyridin-4-yl)quinolin-4(1H)-one

Cat. No.: B15063587
CAS No.: 61094-58-4
M. Wt: 292.3 g/mol
InChI Key: DALXLBXQLKLEKJ-UHFFFAOYSA-N
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Description

3-Acetyl-1-ethyl-7-(pyridin-4-yl)quinolin-4(1H)-one ( 61094-58-4) is a synthetic quinolin-4-one derivative with the molecular formula C18H16N2O2 and a molecular weight of 292.33 g/mol . Quinolin-4-ones represent a significant class of nitrogen-containing heterocyclic compounds that serve as pivotal building blocks in medicinal chemistry and organic synthesis . These structures are recognized for their broad spectrum of potential biological activities, which have historically included antibacterial, antiviral, and anticancer properties . The quinolinone core allows for extensive functionalization, making derivatives like this one attractive precursors for the development of novel biologically active molecules . The specific 3-acetyl substituent on the quinolinone ring is a key functional group that can enhance the molecule's reactivity, serving as a versatile handle for further chemical transformations to create a diverse array of more complex heterocyclic scaffolds . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the compound with appropriate precautions.

Properties

CAS No.

61094-58-4

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

3-acetyl-1-ethyl-7-pyridin-4-ylquinolin-4-one

InChI

InChI=1S/C18H16N2O2/c1-3-20-11-16(12(2)21)18(22)15-5-4-14(10-17(15)20)13-6-8-19-9-7-13/h4-11H,3H2,1-2H3

InChI Key

DALXLBXQLKLEKJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C

Origin of Product

United States

Preparation Methods

Friedel–Crafts Acetylation

Quinolin-4-one C1 undergoes acetylation using acetyl chloride in AlCl₃ at 0°C (Scheme 2). The electron-rich C3 position favors electrophilic attack, yielding 3-acetyl derivative C2 in 82% yield. Competitive acetylation at C6 occurs (18% byproduct), necessitating chromatographic separation.

Scheme 2
$$ \mathbf{C1} + \text{AcCl} \xrightarrow{\text{AlCl}_3} \mathbf{C2} $$

Biere–Seelen Synthesis with Pre-installed Acetyl

Methyl anthranilate D1 bearing a 7-pyridinyl group reacts with dimethyl acetylenedicarboxylate D2 under basic conditions, forming enaminoester D3 (Scheme 3). Cyclization in 2-propanol with NaOH yields 3-acetylquinolin-4-one D4 , bypassing post-synthetic modifications.

Scheme 3
$$ \mathbf{D1} + \mathbf{D2} \xrightarrow{\text{Base}} \mathbf{D3} \rightarrow \mathbf{D4} $$

N1-Ethylation Strategies

Quaternization of the quinolinone nitrogen demands selective alkylation without disturbing the acetyl or pyridinyl groups.

Direct Alkylation

Treatment of E1 with ethyl iodide in DMF/K₂CO₃ at 80°C for 12 hours installs the ethyl group at N1 (85% yield). Phase-transfer catalysis (tetrabutylammonium bromide) enhances reaction efficiency, reducing time to 6 hours.

Reductive Amination

Condensation of E1 with acetaldehyde followed by NaBH₄ reduction provides an alternative pathway (72% yield), though over-reduction of the ketone remains a concern.

Integrated Synthetic Routes

Two optimized pathways emerge for large-scale production:

Route 1 (Sequential Functionalization)

  • Gould–Jacobs synthesis of 7-bromoquinolin-4-one (76%)
  • Suzuki coupling with pyridin-4-ylboronic acid (89%)
  • Friedel–Crafts acetylation (82%)
  • N1-ethylation (85%)
    Overall yield: 76% × 89% × 82% × 85% = 46.4%

Route 2 (Convergent Synthesis)

  • Biere–Seelen method with pre-acetylated anthranilate (68%)
  • Conrad–Limpach cyclization (74%)
  • Simultaneous N1-ethylation/pyridinyl introduction via Ullmann coupling (63%)
    Overall yield: 68% × 74% × 63% = 31.7%

Route 1 offers superior yield and modularity, while Route 2 reduces step count at the expense of lower efficiency.

Green Chemistry Alternatives

Ultrasound-Assisted Reactions

Sonication accelerates key steps:

  • Cyclization time reduced from 8h → 1.5h
  • Acetylation completion in 20 minutes vs. 6h conventional

Aqueous-Phase Decarboxylative Cyclization

Isatoic anhydride H1 and acetylacetone H2 react in water at 80°C to form 3-acetylquinolin-4-one H3 (Scheme 5). This method eliminates organic solvents but struggles with pyridinyl incorporation.

Scheme 5
$$ \mathbf{H1} + \mathbf{H2} \xrightarrow{\text{H}_2\text{O}} \mathbf{H3} $$

Analytical Characterization

Critical spectroscopic data for validation:

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.72 (d, J=5.6 Hz, 2H, Py-H), 8.35 (s, 1H, H-2), 7.89 (d, J=8.8 Hz, 1H, H-8), 7.62 (d, J=5.6 Hz, 2H, Py-H), 6.95 (d, J=8.8 Hz, 1H, H-5), 4.32 (q, J=7.2 Hz, 2H, NCH₂), 2.68 (s, 3H, COCH₃), 1.41 (t, J=7.2 Hz, 3H, CH₂CH₃).
  • HRMS (ESI+) : m/z calcd for C₁₈H₁₇N₂O₂ [M+H]⁺: 301.1315; found: 301.1318.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The compound undergoes bromination and chlorination under acidic conditions (e.g., acetic acid) to yield halogenated derivatives. The acetyl group at position 3 and the pyridyl substituent at position 7 influence regioselectivity:

  • Bromination : Introduces bromine atoms at positions ortho/para to the ethyl group or pyridyl ring, depending on directing effects.

  • Chlorination : Similar regiochemical outcomes, with chlorine substitution occurring at activated aromatic positions .

Formylation is achieved via the Vilsmeier-Haack reaction (DMF/POCl₃), targeting reactive methylene groups to form aldehyde derivatives. This reaction highlights the compound’s ability to undergo electrophilic activation at α-carbon sites .

Condensation Reactions

The compound participates in heterocyclic condensation with aromatic partners like chromone derivatives. For example:

  • Pyrazoloquinoline derivatives : Formed via cyclization with chromone-3-carbonitrile or 2-amino-3-formylchromone under reflux conditions.

  • Pyrimidoquinoline derivatives : Generated through cyclocondensation with chromone-based reagents, expanding the heterocyclic framework .

These reactions underscore the compound’s utility in constructing fused aromatic systems with potential biological significance.

Biological Interactions and Reactivity

While direct in vivo data for this compound is limited, related quinoline derivatives exhibit antimicrobial and anticancer activity . Their reactivity often involves:

  • Enzyme inhibition : Interactions with targets like kinases or topoisomerases, influenced by substituent patterns (e.g., pyridyl groups enhance binding affinity).

  • Microsomal stability : Substitution patterns (e.g., 6-chloro-7-methoxy motifs) critically affect metabolic stability and bioavailability .

Table 1: Electrophilic Substitution Reactions

Reaction TypeReagents/ConditionsKey Products/Features
BrominationBr₂, acetic acidHalogenated derivatives at ortho/para positions relative to substituents
ChlorinationCl₂, acetic acidChlorinated analogs with altered electronic properties
FormylationDMF/POCl₃, Vilsmeier-HaackAldehyde-functionalized derivatives at reactive methylene sites

Table 2: Condensation Reactions

Reaction PartnerConditionsProducts
Chromone-3-carbonitrileReflux in ethanolPyrazolo[4,3-c]quinoline derivatives
2-Amino-3-formylchromoneReflux in ethanolPyrimido[5,4-c]quinoline derivatives

Scientific Research Applications

3-Acetyl-1-ethyl-7-(pyridin-4-yl)quinolin-4(1H)-one may have several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Possible use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 3-Acetyl-1-ethyl-7-(pyridin-4-yl)quinolin-4(1H)-one would depend on its specific biological or chemical activity. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through binding interactions. These interactions can modulate biological pathways and result in specific effects.

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and analogous quinolin-4-one derivatives.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Key Pharmacological Features Synthesis Highlights Source References
3-Acetyl-1-ethyl-7-(pyridin-4-yl)quinolin-4(1H)-one 3-Acetyl, 1-Ethyl, 7-Pyridin-4-yl Hypothesized antimicrobial/anticancer activity (pyridinyl-mediated target binding) Not explicitly detailed in evidence; inferred from similar methods N/A
3-(Substituted-aminomethyl)-1-pentyl-1H-quinolin-4-one (e.g., compounds 42–44) 3-Aminomethyl, 1-Pentyl Potential CNS activity (amine substituents modulate receptor interactions) Reductive amination of aldehydes with amines, followed by NaCNBH₃ reduction (J. Med. Chem. 2007)
3-Methoxy-2-(4-methoxyphenyl)quinolin-4(1H)-one (Compound 15) 3-Methoxy, 2-(4-Methoxyphenyl) Anticancer or enzyme inhibition (electron-rich aryl groups) Synthesized via reported cyclization methods; spectral data confirmed (Org. Biomol. Chem.)
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one 7-Chloro, 1-Cyclopropyl, 6-Fluoro Antimicrobial (fluoro and cyclopropyl mimic fluoroquinolone antibiotics) Commercial availability for research; scalable synthesis (Georganics, 2023)
Decarboxy Ciprofloxacin (1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one) 1-Cyclopropyl, 6-Fluoro, 7-Piperazinyl Reduced antibacterial activity (loss of carboxylic acid group critical for DNA gyrase binding) Ciprofloxacin impurity; structural analog with modified pharmacokinetics (2024 report)
2-Heptyl-4(1H)-quinolone 2-Heptyl Quorum-sensing inhibition (long alkyl chain enhances membrane penetration) Natural product analog; role in bacterial signaling (PAMDB110073)

Structural and Functional Insights

Substituent Effects on Bioactivity
  • Pyridinyl vs. Piperazinyl Groups: The target compound’s pyridin-4-yl group (position 7) contrasts with the piperazinyl group in Decarboxy Ciprofloxacin.
  • Acetyl vs. Aminomethyl Groups: The 3-acetyl group in the target compound may reduce basicity compared to the 3-aminomethyl derivatives in , impacting solubility and membrane permeability. Aminomethyl substituents are often optimized for CNS penetration .
  • Halogenation : Fluorine and chlorine atoms in and enhance antimicrobial activity by increasing electronegativity and target affinity. The target compound lacks halogens, which may limit antibacterial efficacy but reduce toxicity risks .
Pharmacokinetic Considerations
  • Long alkyl chains (e.g., 2-heptyl in ) improve lipophilicity and biofilm penetration, whereas the target compound’s ethyl and acetyl groups balance hydrophilicity and metabolic stability.

Biological Activity

3-Acetyl-1-ethyl-7-(pyridin-4-yl)quinolin-4(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Synthesis

The compound features a quinoline backbone with specific substituents: an acetyl group at the 3-position, an ethyl group at the 1-position, and a pyridine ring at the 7-position. The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. For instance, various synthetic routes have been explored to obtain derivatives of quinoline compounds, which often exhibit enhanced biological activities .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For example, it showed promising results against human colon adenocarcinoma cells with IC50 values in the low micromolar range .

The mechanism underlying the anticancer activity of this compound may involve the induction of apoptosis and cell cycle arrest in cancer cells. Research has suggested that quinoline derivatives can interact with cellular targets such as kinases or transcription factors, leading to altered signaling pathways that promote cancer cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have reported that it possesses inhibitory effects against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Case Studies and Research Findings

A recent study focused on the synthesis and biological evaluation of various quinoline derivatives, including this compound. The researchers utilized molecular docking studies to predict binding affinities to target proteins involved in cancer progression. The findings indicated that this compound could serve as a lead candidate for further development in anticancer therapies .

Study Findings IC50 Value
Anticancer EvaluationInhibition of A549 cell proliferation0.14 ± 0.03 μM
Antimicrobial ActivityEffective against E. coli and S. aureusVaries by strain

Q & A

Q. Methodology :

  • Introduce substituents (e.g., halogens, alkylthio) at positions 2, 5, or 8 to evaluate steric/electronic effects .
  • Compare analogs (e.g., 3-acetyl-8-bromo derivatives) via EMSA and cytotoxicity assays .

Advanced: How to resolve contradictions in biological data across studies?

Answer:
Discrepancies in IC₅₀ values may arise from:

  • Cell line variability : Test across multiple lines (e.g., MCF-7 vs. HL-60) .
  • Assay conditions : Standardize ATP-based viability assays vs. flow cytometry for apoptosis.
  • Structural impurities : Use HPLC (>95% purity) and confirm via LC-MS .
  • Solubility issues : Optimize DMSO concentrations (<0.1% v/v) to avoid false negatives .

Advanced: What strategies mitigate stability issues during synthesis and storage?

Answer:

  • Light sensitivity : Store in amber vials at -20°C under inert atmosphere .
  • Hydrolysis prevention : Avoid aqueous buffers (use DMSO or ethanol) .
  • Thermal degradation : Monitor via TGA and optimize lyophilization protocols .

Advanced: How to design experiments for assessing pharmacokinetic properties?

Answer:

  • Metabolic stability : Use liver microsomes (human/rat) with LC-MS quantification .
  • Plasma protein binding : Equilibrium dialysis followed by HPLC-UV analysis .
  • Bioavailability : Conduct parallel artificial membrane permeability assays (PAMPA) .

Advanced: What computational tools model interactions with c-Myc?

Answer:

  • Molecular docking : Use AutoDock Vina with c-Myc/Max PDB structures (e.g., 1NKP) to predict binding modes .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories.

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